molecular formula C20H17N3OS B2945096 N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 433325-55-4

N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2945096
CAS No.: 433325-55-4
M. Wt: 347.44
InChI Key: NUYOVZCMQHVYQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a chemical compound based on the thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry as a bioisostere of purines . This core scaffold is a privileged structure in drug discovery, particularly in the development of targeted cancer therapies . Compounds within this class have been extensively investigated as potent and selective inhibitors of various protein kinases . Research into analogous N-phenylthieno[2,3-d]pyrimidin-4-amines has identified them as a novel class of inhibitors for Fibroblast Growth Factor Receptor 1 (FGFR1), a key oncogenic driver and anti-cancer target . Structure-activity relationship (SAR) studies highlight that substitutions on the anilino ring are critical for kinase inhibition and biological activity . The ethoxyphenyl substitution in this compound is of significant interest for further exploration within this SAR framework. Thienopyrimidine derivatives have also demonstrated promising biological activities against other tyrosine kinase targets, including VEGFR, EGFR, and B-Raf, which play crucial roles in cell proliferation and survival signaling pathways . This makes this compound a valuable chemical tool for researchers studying kinase function, signal transduction, and anticancer drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-2-24-16-10-8-15(9-11-16)23-19-18-17(14-6-4-3-5-7-14)12-25-20(18)22-13-21-19/h3-13H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYOVZCMQHVYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the construction of the thienopyrimidine core followed by the introduction of the phenyl and ethoxyphenyl substituents. One common method involves the reaction of 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of the chlorine atoms with phenyl and ethoxyphenyl amines in the presence of a base such as N,N-dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms in the intermediate stages of its synthesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Structural Analogs within the Thieno[2,3-d]pyrimidine Class

The following table summarizes key structural analogs and their properties:

Compound Name R5 Substituent R4 Substituent Key Features Biological Activity/Notes Reference
N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine Phenyl 4-Ethoxyphenylamine Enhanced solubility due to ethoxy group Potential kinase inhibition inferred from analogs
N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine Phenyl 3,4-Dimethylphenylamine Lipophilic substituents may reduce solubility No specific activity reported
5-(4-Chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine 4-Chlorophenyl 2-Methoxyethylamine Chlorine enhances electron-withdrawing effects Structural data suggests altered target binding
5-Phenylthieno[2,3-d]pyrimidin-4-amine (core structure) Phenyl NH₂ Unsubstituted amine; baseline activity Broad enzyme inhibition (kinases, phosphodiesterases)

Key Observations :

  • Substituent Effects : The 4-ethoxyphenyl group in the target compound improves water solubility compared to methyl or chloro substituents (e.g., 3,4-dimethylphenyl or 4-chlorophenyl analogs) . Ethoxy’s longer alkyl chain may also reduce metabolic degradation relative to methoxy groups .
  • In contrast, the ethoxy group’s electron-donating nature may favor interactions with hydrophobic pockets .

Heterocycle Variations: Thieno- vs. Pyrrolo-pyrimidines

Compound N-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine () shares the 4-arylamine substitution but replaces the thieno ring with a pyrrolo group. Key differences include:

  • Solubility: The pyrrolo core’s nitrogen-rich structure may enhance solubility compared to thieno analogs, though this is offset by the methoxy group’s lower hydrophilicity relative to ethoxy .

Substituent Conformation and Crystal Packing

highlights how substituent orientation affects molecular interactions. For example:

  • Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents (12.8°–86.1°) influence hydrogen bonding and crystal packing .
  • Hydrogen Bonding : The target compound’s ethoxyphenyl group may participate in C–H⋯O interactions, similar to the methoxy group in , stabilizing crystal structures and improving formulation stability .

Biological Activity

Overview

N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thienopyrimidine class, characterized by its unique structural features, which include a thieno[2,3-d]pyrimidine core and various substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

PropertyValue
IUPAC Name This compound
Molecular Formula C20H17N3OS
CAS Number 72008227
Molecular Weight 353.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activities, affecting various signaling pathways within cells. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For example:

  • Inhibition of COX Enzymes : In vitro studies have demonstrated that related thienopyrimidine derivatives can effectively inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs such as celecoxib (IC50 = 0.04 ± 0.01 μmol) .

Anticancer Activity

The compound's potential in cancer treatment has also been explored:

  • Inhibition of Cancer Cell Proliferation : Similar thieno[2,3-d]pyrimidine derivatives have been shown to suppress the proliferation of non-small cell lung cancer cells by inhibiting d-Dopachrome tautomerase activity . This suggests that this compound may possess anticancer properties.

Case Studies

  • Study on COX Inhibition :
    • A study evaluated various thienopyrimidine derivatives for their COX inhibitory activity. Compounds were tested in vitro against COX enzymes, revealing substantial inhibition rates that suggest therapeutic potential in treating inflammatory diseases .
  • Cancer Cell Line Studies :
    • Research involving several thieno[2,3-d]pyrimidine derivatives indicated their ability to inhibit the growth of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics:

Structural FeatureEffect on Activity
Ethoxy Group Enhances lipophilicity and receptor binding affinity
Phenyl Substituent Modulates electronic properties affecting enzyme interactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, as demonstrated in structurally analogous thienopyrimidine derivatives. For example, coupling reactions between 4-chlorothieno[2,3-d]pyrimidine and substituted anilines under nitrogen atmosphere yield target compounds with yields ranging from 40–60% . Key optimization steps include:

  • Temperature control (e.g., 80–100°C in DMF or DMSO).
  • Use of NaH or K₂CO₃ as a base to deprotonate the amine.
  • Purification via column chromatography (e.g., eluent: ethyl acetate/hexane mixtures).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H NMR and ¹³C NMR : Compare chemical shifts with analogs (e.g., δ ~8.6 ppm for pyrimidine protons; aromatic protons in δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ for C₂₀H₁₈N₃OS: 340.12).
  • Melting Point Analysis : Ensure consistency with literature (e.g., analogs like N-(4-chlorophenyl) derivatives melt at 190–194°C) .

Q. What in vitro assays are suitable for evaluating its enzyme inhibitory activity?

  • Methodological Answer :

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays or radiometric ³³P-ATP incorporation assays for kinases (e.g., ALK, EGFR) .
  • Phosphodiesterase (PDE) Inhibition : Measure cAMP/cGMP hydrolysis via ELISA or fluorogenic substrates (IC₅₀ values typically <1 µM for potent analogs) .
  • Dose-Response Curves : Test concentrations from 1 nM to 10 µM; include positive controls (e.g., staurosporine for kinases).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity against kinase isoforms?

  • Methodological Answer :

  • Scaffold Modifications : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., 4-CF₃) or bulky substituents to alter binding pocket interactions .
  • Molecular Docking : Use X-ray crystal structures of kinase domains (e.g., PDB entries for ALK or JAK1) to predict binding modes .
  • Selectivity Profiling : Screen against panels of 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What mechanisms underlie its apoptosis-inducing activity in cancer cells?

  • Methodological Answer :

  • Caspase Activation Assays : Measure caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) in treated cell lines .
  • Western Blotting : Quantify pro-apoptotic markers (e.g., Bax, cleaved PARP) and anti-apoptotic proteins (e.g., Bcl-2) .
  • Mitochondrial Membrane Potential : Use JC-1 dye to assess depolarization, a hallmark of intrinsic apoptosis pathways .

Q. How can contradictory data on its therapeutic efficacy across cell lines be resolved?

  • Methodological Answer :

  • Cell Line Authentication : Verify genetic backgrounds (e.g., STR profiling) to rule out cross-contamination.
  • Microenvironment Mimicry : Test efficacy in 3D spheroid models or co-cultures with stromal cells to better replicate in vivo conditions.
  • Pharmacokinetic Profiling : Measure intracellular drug accumulation via LC-MS to correlate efficacy with bioavailability .

Q. What strategies enhance selectivity for phosphodiesterases over kinases?

  • Methodological Answer :

  • Fragment-Based Design : Introduce polar groups (e.g., -OH, -NH₂) to exploit PDE active-site residues while avoiding kinase ATP-binding pockets .
  • Allosteric Modulation : Modify the thienopyrimidine core to target PDE regulatory domains instead of catalytic sites.

Q. How should in vivo pharmacokinetic and toxicity studies be designed for this compound?

  • Methodological Answer :

  • Dose Formulation : Use 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline for intraperitoneal administration .
  • Plasma Half-Life : Collect blood samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose for LC-MS analysis.
  • Toxicity Endpoints : Monitor liver enzymes (ALT/AST), renal function (creatinine), and hematological parameters in rodent models .

Q. What computational tools can predict its polypharmacology and off-target effects?

  • Methodological Answer :

  • PharmMapper Server : Predict target proteins using reverse pharmacophore matching.
  • SwissTargetPrediction : Analyze ligand similarity to known bioactive molecules.
  • Molecular Dynamics Simulations : Simulate binding stability to prioritized targets (e.g., JAK1, PDE4D) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.